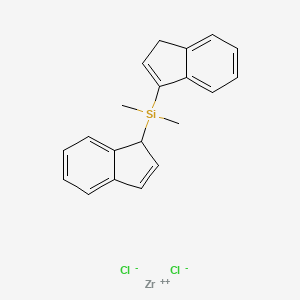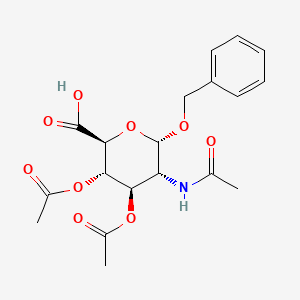
benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid is a complex carbohydrate derivative. This compound is characterized by its unique structure, which includes multiple acetyl groups and a benzyl group attached to a glucopyranosiduronic acid backbone. It is often used in various scientific research fields due to its specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid typically involves multiple steps. The process begins with the protection of hydroxyl groups on the glucopyranosiduronic acid. This is followed by the introduction of acetyl groups through acetylation reactions. The benzyl group is then introduced via benzylation. The final product is obtained after deprotection of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acetyl groups.
Substitution: The acetyl and benzyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid involves its interaction with specific molecular targets. The acetyl and benzyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and reactivity. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-3,4-di-O-acetyl-6-O-dimethoxytrityl-alpha-D-galactopyranoside
- 6-O-Acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose
- 3,6-di-O-acetyl-1,2,4-O-orthoacetyl-alpha-D-glucopyranose
Uniqueness
Benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid is unique due to its specific combination of acetyl and benzyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired .
Eigenschaften
Molekularformel |
C19H23NO9 |
|---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H23NO9/c1-10(21)20-14-15(27-11(2)22)16(28-12(3)23)17(18(24)25)29-19(14)26-9-13-7-5-4-6-8-13/h4-8,14-17,19H,9H2,1-3H3,(H,20,21)(H,24,25)/t14-,15-,16+,17+,19+/m1/s1 |
InChI-Schlüssel |
DGLLGMCNJIJRLN-GJGATLCTSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


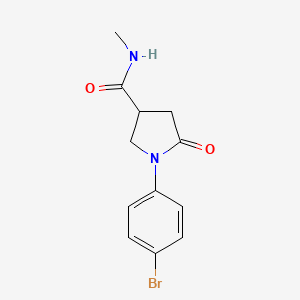
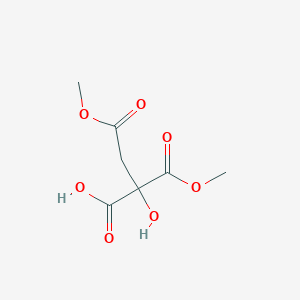

![3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12444247.png)
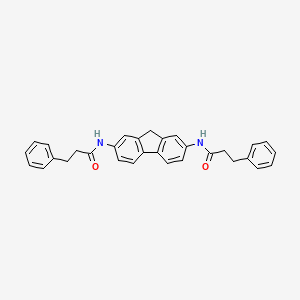
![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)
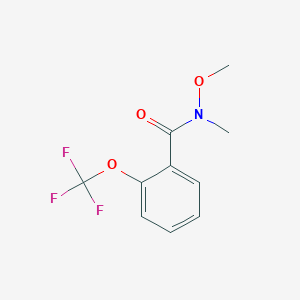
![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)
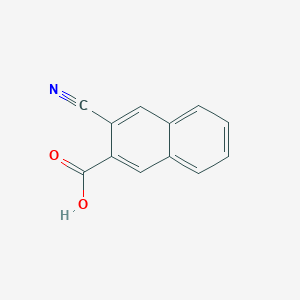
![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone](/img/structure/B12444296.png)


